molecular formula C14H10N4 B11873024 7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Numéro de catalogue: B11873024
Poids moléculaire: 234.26 g/mol
Clé InChI: LXMZFBKCHJVTEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Evolution of Pyrrolopyrimidine-Based Drug Discovery

The pyrrolo[2,3-d]pyrimidine nucleus, first identified as a deaza-isostere of adenine in the 1990s, gained prominence through its structural mimicry of ATP’s purine base. Early work focused on antiviral applications, but the 2001 FDA approval of imatinib—a tyrosine kinase inhibitor—redirected attention to kinase modulation. Between 2017–2021, over 30 pyrrolopyrimidine derivatives entered preclinical trials, primarily targeting EGFR and VEGFR pathways due to their roles in epithelial homeostasis and angiogenesis. The scaffold’s planar geometry enables deep penetration into kinase ATP-binding pockets, while its nitrogen-rich structure supports hydrogen bonding with conserved residues like Cys773 in EGFR.

A pivotal shift occurred with the introduction of 7-benzyl substitutions, as exemplified by N⁴-(3-bromophenyl)-7-(substituted benzyl)pyrrolo[2,3-d]pyrimidines. These compounds demonstrated dual PDGFRβ/VEGFR-2 inhibition at IC₅₀ values <50 nM in biochemical assays, surpassing earlier analogues lacking the benzyl group. The benzyl moiety’s hydrophobic surface area increased van der Waals interactions with kinase hydrophobic regions, improving target residence time by 3–5 fold compared to methyl-substituted derivatives.

Structural Significance of 7-Benzyl Substitution Patterns on Bioactivity

The 7-benzyl group in 7-benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile induces conformational changes that optimize target engagement. X-ray crystallography of EGFR-bound complexes reveals the benzyl’s phenyl ring occupies a lipophilic cleft formed by Leu694, Leu768, and Val702, contributing -4.2 kcal/mol binding energy through hydrophobic effects. Substitution at the benzyl para-position with electron-withdrawing groups (e.g., -CF₃) enhances potency; 7-(4-trifluoromethylbenzyl) analogues show 18-fold greater VEGFR-2 inhibition (IC₅₀ = 2.3 nM) versus unsubstituted derivatives.

The 5-carbonitrile group serves dual roles:

  • Electronic Modulation : The -CN group withdraws electron density from the pyrrolopyrimidine core, increasing π-π stacking interactions with Phe832 in EGFR’s activation loop.
  • Solubility Optimization : Despite its hydrophobic nature, the nitrile improves aqueous solubility (2.1 mg/mL vs 0.3 mg/mL for 5-H analogues) through dipole interactions with solvent molecules.

Table 1: Bioactivity Trends in 7-Benzylpyrrolopyrimidine Analogues

Substituent Position Target Kinase IC₅₀ (nM) Selectivity Ratio (vs WT EGFR)
7-Benzyl (meta-Cl) EGFR L858R 4.7 28:1
7-Benzyl (para-CF₃) VEGFR-2 2.3 65:1
7-Benzyl (ortho-OCH₃) JAK2 11.4 9:1

Data compiled from

Synthetic accessibility further drives this substitution pattern’s adoption. The Knoevenagel condensation route enables efficient benzyl introduction via sodium hydride-mediated alkylation of pyrrolopyrimidine intermediates. Recent optimizations using flow chemistry reduced reaction times from 48 hours to <6 hours while maintaining yields above 85%.

Propriétés

Formule moléculaire

C14H10N4

Poids moléculaire

234.26 g/mol

Nom IUPAC

7-benzylpyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C14H10N4/c15-6-12-9-18(8-11-4-2-1-3-5-11)14-13(12)7-16-10-17-14/h1-5,7,9-10H,8H2

Clé InChI

LXMZFBKCHJVTEL-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)CN2C=C(C3=CN=CN=C32)C#N

Origine du produit

United States

Méthodes De Préparation

Benzylation at the 7-Position

A common approach involves benzylation of the pyrrolopyrimidine nitrogen using benzyl chloride.

Procedure

  • Starting Material : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.63 mmol) is dissolved in anhydrous DMF.

  • Base : Potassium carbonate (4.89 mmol) is added to deprotonate the NH group.

  • Alkylation : Benzyl chloride (2.45 mmol) is introduced, and the reaction proceeds at room temperature for 24 hours.

  • Workup : Filtration, concentration, and silica gel chromatography (3:1 hexanes/ethyl acetate) yield 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (80% yield).

Key Data

ParameterValue
SolventDMF
Temperature25°C
Time24 hours
Yield80%
Purity (HPLC)>99%

Cyanation at the 5-Position

The 4-chloro intermediate undergoes cyanation via nucleophilic substitution or palladium-catalyzed cross-coupling.

Method A: Nucleophilic Substitution

  • Reagents : CuCN or NaCN in DMSO at 120°C.

  • Conditions : 12-hour reaction under nitrogen.

  • Yield : ~60–70% (estimated from analogous reactions).

Method B: Suzuki-Miyaura Coupling

  • Catalyst : Pd(dppf)Cl₂ (5 mol%).

  • Boron Reagent : Cyanophenylboronic acid (1.2 eq).

  • Solvent : Dioxane/water (3:1) at 80°C for 6 hours.

  • Yield : 65–75% (extrapolated from similar pyrimidine derivatives).

Cyclization of Pyrrole-3-carbonitrile Derivatives

Knoevenagel Condensation

A pyrrole ring with a pre-installed cyano group is formed via condensation.

Procedure

  • Reactants : Ethyl 3-cyanoacetate (1 eq), benzaldehyde (1 eq), and ammonium acetate in acetic acid.

  • Cyclization : Heated at 100°C for 8 hours to form 5-cyano-pyrrole-2-carboxylate.

  • Pyrimidine Formation : Reaction with guanidine nitrate in ethanol under reflux yields the pyrrolopyrimidine core.

  • Benzylation : As described in Section 1.1.

Key Data

ParameterValue
Cyclization Yield45–50%
Final Product Yield60% (after benzylation)

Direct Substitution at Position 5

Chloro-to-Cyano Conversion

A chloro substituent at position 5 is replaced via nucleophilic aromatic substitution.

Procedure

  • Substrate : 5-Chloro-7-benzyl-7H-pyrrolo[2,3-d]pyrimidine (1 eq).

  • Reagent : KCN (3 eq) in DMF at 100°C for 12 hours.

  • Workup : Aqueous extraction and column chromatography.

Key Data

ParameterValue
SolventDMF
Temperature100°C
Yield55–60%

Palladium-Catalyzed Cyanation

One-Pot Benzylation and Cyanation

A tandem approach using Pd catalysis introduces both benzyl and cyano groups.

Procedure

  • Substrate : 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Benzylation : Benzylzinc bromide (2 eq) with Pd(PPh₃)₄ (5 mol%) in THF.

  • Cyanation : Zn(CN)₂ (1.5 eq) at 80°C for 6 hours.

  • Yield : 70% (combined steps).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Alkylation + SubstitutionHigh purity, scalableMulti-step, moderate yields55–80%
CyclizationSingle-pot core formationLow cyclization efficiency45–60%
Direct SubstitutionSimple conditionsRequires 5-chloro precursor55–60%
Palladium CatalysisTandem functionalizationCostly catalysts65–70%

Mechanistic Insights

  • Benzylation : Proceeds via SN2 mechanism, with KCO₃ deprotonating the NH to facilitate alkylation.

  • Cyanation : Palladium-mediated cross-coupling leverages oxidative addition and transmetallation steps.

  • Cyclization : Knoevenagel condensation forms the pyrrole ring, followed by guanidine-mediated pyrimidine closure .

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le 5-cyanure de 7-benzyl-7H-pyrrolo[2,3-d]pyrimidine a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

Scientific Research Applications

1.1 Anticancer Activity

The primary application of 7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile lies in its role as a selective inhibitor of monopolar spindle 1 kinase (MPS1). MPS1 is crucial for the spindle assembly checkpoint during cell division, and its overexpression is linked to aggressive cancer types such as triple-negative breast cancer (TNBC). Research indicates that this compound effectively inhibits human TNBC cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells overexpressing MPS1 .

1.2 Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of MPS1 kinase activity. By disrupting the proper segregation of chromosomes during mitosis, the compound induces apoptosis in cancer cells. This selective inhibition provides a targeted approach to cancer therapy, potentially reducing side effects compared to traditional chemotherapeutics .

1.3 Other Biological Activities

In addition to its anticancer properties, derivatives of this compound have been explored for various biological activities:

  • Anti-inflammatory Effects: Some derivatives exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process .
  • Antiviral Activity: Certain pyrrolo[2,3-d]pyrimidine derivatives have shown activity against human cytomegalovirus and herpes simplex virus, indicating potential applications in antiviral therapies .

Case Studies

3.1 In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in reducing tumor growth in mouse models with human tumor xenografts. The compound showed significant inhibition of tumor proliferation and metastasis compared to standard treatments .

3.2 Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the chemical structure of this compound for enhanced potency and selectivity. Variations in the benzyl substituents have been systematically evaluated to determine their impact on biological activity against various cancer cell lines .

Mécanisme D'action

Le mécanisme d’action du 5-cyanure de 7-benzyl-7H-pyrrolo[2,3-d]pyrimidine implique son inhibition de la kinase du fuseau monoplaire 1 (MPS1). MPS1 est une protéine kinase à double spécificité qui joue un rôle essentiel dans le point de contrôle de l’assemblage du fuseau pendant la division cellulaire. En inhibant MPS1, le composé perturbe la ségrégation correcte des chromosomes, ce qui conduit à l’arrêt du cycle cellulaire et à l’apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Table 2: Spectral and Physicochemical Comparison

Compound Name IR (C≡N, cm⁻¹) HRMS (m/z) pKa (Predicted) Density (g/cm³)
7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile 2209 278.1039 [M+H]⁺ N/A N/A
2-Amino-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile N/A 236.0930 [M+H]⁺ 4.46 1.55
4,6-Diamino-7-(4-aminobenzyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile N/A N/A 4.46 1.55
  • Key Observations: The benzyl derivative’s nitrile group shows a characteristic IR stretch at 2209 cm⁻¹, consistent with other 5-cyano analogs . Diamino derivatives (e.g., ) exhibit lower pKa (~4.46), enhancing solubility in physiological conditions.

Structure-Activity Relationship (SAR) Highlights

  • Position 7 :
    • Benzyl or phenylethyl groups enhance kinase inhibition (e.g., MPS1 vs. Hsp90 ).
    • Smaller substituents (e.g., ethoxymethyl in ) improve antiviral activity but reduce kinase selectivity.
  • Position 4: Aryl groups (e.g., 2,4-dichlorophenyl in ) optimize Hsp90 binding, while amino groups (e.g., ) favor solubility.
  • Position 5 :
    • The nitrile group is critical for hydrogen bonding with backbone amides (e.g., Hsp90’s Asp93 ).

Q & A

Q. What analytical techniques confirm compound purity for pharmacological studies?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity. Residual solvents (e.g., DMF) are quantified via gas chromatography (GC). Elemental analysis (C, H, N) confirms stoichiometry, and differential scanning calorimetry (DSC) assesses crystallinity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.